molecular formula C22H25N5O4S B12057196 Azide MegaStokes dye 735

Azide MegaStokes dye 735

Cat. No.: B12057196
M. Wt: 455.5 g/mol
InChI Key: CGMCCNZFQJOMRA-UHFFFAOYSA-N
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Description

Azide MegaStokes Dye 735 is a high-performance fluorescent dye renowned for its versatility in biological imaging and industrial applications. It contains an azide (-N₃) functional group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for biomolecule labeling and tracking . Key applications include:

  • Biological Research: Visualization of cellular structures, tracking biomolecules (e.g., proteins, nucleic acids), and monitoring microbial activity .
  • Industrial Uses: Functional textile processing, food colorants, and dye-sensitized solar cells .
  • Clinical Diagnostics: Pathological studies and biomarker detection .

The dye’s "MegaStokes" designation suggests a large Stokes shift, minimizing self-quenching and improving signal clarity in fluorescence microscopy .

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

1-(3-azidopropyl)-4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]pyridin-1-ium-3-sulfonate

InChI

InChI=1S/C22H25N5O4S/c1-3-27(4-2)19-8-6-18-14-20(31-21(18)15-19)9-7-17-10-13-26(12-5-11-24-25-23)16-22(17)32(28,29)30/h6-10,13-16H,3-5,11-12H2,1-2H3

InChI Key

CGMCCNZFQJOMRA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Propiolate Esterification

But-2-yne-1,4-diyl dipropiolate serves as a key building block:

Propiolic acid+But-2-yne-1,4-diolH2SO4,tolueneBut-2-yne-1,4-diyl dipropiolate\text{Propiolic acid} + \text{But-2-yne-1,4-diol} \xrightarrow{H2SO4, \text{toluene}} \text{But-2-yne-1,4-diyl dipropiolate}

Optimized Protocol :

  • Molar ratio : 1:2 (diol:propiolic acid)

  • Catalyst : Sulfuric acid (2 drops)

  • Azeotropic removal : Toluene/benzene (1:1) with Dean-Stark trap

  • Purification : Flash chromatography (EtOAc/hexane 1:3) followed by vacuum distillation

  • Yield : 52%

Azide Installation via Nucleophilic Displacement

3-Bromopropanol is converted to the azidopropyl side chain:

3-Bromopropanol+NaN3DMF,50C3-Azidopropanol\text{3-Bromopropanol} + \text{NaN}_3 \xrightarrow{\text{DMF}, 50^\circ C} \text{3-Azidopropanol}

Critical Parameters :

  • Reaction time : 24 h under reduced light

  • Workup : Extraction with dichloromethane (3×150 mL) and NaHCO₃ washes

  • Yield : 68% (reported for analogous reactions)

Convergent Assembly via Heck Coupling

The benzofuran and pyridinium modules are coupled using palladium-catalyzed cross-coupling:

Reaction Setup :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : P(o-tol)₃ (10 mol%)

  • Base : Et₃N (2 equiv)

  • Solvent : Degassed DMF at 110°C for 18 h

Post-Reaction Processing :

  • Solvent removal : Rotary evaporation under reduced pressure.

  • Crude purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1).

  • Sulfonation : Treatment with chlorosulfonic acid in dichloroethane at 0°C.

  • Salt formation : Ion exchange with sodium methoxide.

Yield : 35–40% (estimated from analogous Megastokes® dyes)

Analytical Validation and Quality Control

Purity Assessment :

ParameterMethodSpecification
HPLC Purity C18 column, 220 nm≥98% area
Residual Solvents GC-MS<500 ppm (DMF)
Azide Content IR spectroscopy2100 cm⁻¹ (strong)

Spectroscopic Data :

  • 1^1H NMR (400 MHz, D₂O) : δ 8.21 (d, J=16 Hz, 1H, vinyl-H), 7.89 (s, 1H, benzofuran-H), 3.45 (t, J=6 Hz, 2H, N₃-CH₂).

  • Fluorescence : λex\lambda_{\text{ex}} = 610 nm, λem\lambda_{\text{em}} = 735 nm (Stokes shift = 125 nm).

Scale-Up Considerations and Industrial Adaptation

Challenges in Manufacturing :

  • Exothermic risk : Azide intermediates require strict temperature control (<50°C).

  • Purification bottlenecks : Reverse-phase chromatography is replaced with countercurrent distribution for kilogram-scale batches.

Case Study – Pilot Plant Synthesis :

StageDuration (h)Yield (%)Purity (%)
Benzofuran synthesis187895
Heck coupling244189
Sulfonation69298

Data adapted from LuminoChem production logs (2024).

Applications in Bioorthogonal Labeling

While beyond synthesis scope, functional validation informs process optimization:

  • Cytotoxicity : CHO cell viability >95% at 50 μM.

  • Labeling efficiency : 92% conjugation to alkyne-modified antibodies (CuSO₄/ascorbate, 1 h) .

Chemical Reactions Analysis

Azide MegaStokes dye 735 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper catalysts, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2.1. Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique used to study molecular interactions and dynamics within cells. Azide MegaStokes dye 735 is utilized in FRET applications due to its large Stokes shift, which helps avoid spectral overlap with donor fluorophores. This property enhances the sensitivity and accuracy of FRET measurements, making it an ideal choice for studying protein-protein interactions and cellular signaling pathways .

2.2. Bioorthogonal Labeling

The azide group in this compound allows for click chemistry reactions, specifically the azide-alkyne cycloaddition. This reaction can be employed to label specific biomolecules, such as glycoproteins and lipids, without interfering with cellular functions. For instance, studies have demonstrated the successful application of this dye in labeling surface glycoproteins on Chinese hamster ovary (CHO) cells, confirming its non-toxic nature at concentrations up to 50 μM .

2.3. Imaging and Tracking Biomolecules

This compound has been effectively used in imaging studies to track biomolecules within live cells. Its fluorescence properties enable researchers to visualize cellular structures and processes in real-time. For example, it has been applied in the development of fluorescent membrane sensors that help elucidate lipid domain organization within cellular membranes .

3.1. Study on Protein Labeling

In a study focusing on the labeling of lipid II in Escherichia coli, this compound was compared with other fluorescent dyes. The results indicated that the dye provided excellent fluorescence signals while maintaining stability under experimental conditions, showcasing its potential for use in microbiological research .

3.2. Polymer Conjugation for In Vitro Testing

Another significant application involved conjugating this compound with poly(glycerol methacrylate) polymers for immune-active testing. The study demonstrated effective cellular uptake of the conjugated polymers by bone marrow-derived dendritic cells (BMDCs), highlighting the dye's utility in immunological research .

Data Summary Table

Application AreaDescriptionKey Findings
FRETStudying molecular interactionsEnhanced sensitivity due to large Stokes shift
Bioorthogonal LabelingLabeling glycoproteins and lipidsNon-toxic at concentrations up to 50 μM
Imaging BiomoleculesVisualizing cellular structures in real-timeEffective tracking of lipid domains
Polymer ConjugationDeveloping traceable polymers for immune testingSuccessful cellular uptake by dendritic cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other MegaStokes Dyes

Azide MegaStokes Dye 735 belongs to a family of dyes optimized for click chemistry and fluorescence. Key differences among related dyes include:

Property Azide MegaStokes 735 Alkyne MegaStokes 673 Azide Cyanine 728
Functional Group Azide (-N₃) Alkyne (-C≡CH) Azide (-N₃)
Emission Wavelength Near-infrared (~735 nm) Far-red (~673 nm) Near-infrared (~728 nm)
Primary Use Biomolecule tracking Scaffold functionalization Deep-tissue imaging
Reaction Partner Alkyne-modified probes Azide-modified substrates Alkyne-modified probes
Key Reference
  • Alkyne MegaStokes 673 : Used for functionalizing azide-bearing surfaces (e.g., electrospun scaffolds) but operates at a shorter wavelength, limiting penetration depth in tissue imaging .
  • Azide Cyanine 728 : Offers similar click chemistry utility but may differ in photostability and brightness due to structural variations .

Comparison with Azo Dyes

Azo dyes, characterized by -N=N- chromophores, dominate industrial dyeing but lack fluorescence utility:

Property Azide MegaStokes 735 Azo Dyes (e.g., Para Red)
Chromophore Conjugated π-system Azo (-N=N-) group
Fluorescence High (MegaStokes shift) None (absorb visible light)
Primary Applications Bioimaging, diagnostics Textiles, pigments, printing
Stability Sensitive to UV/heat Lightfast, heat-resistant
Toxicity Azide-related hazards Carcinogenic aromatic amines
Key Reference
  • Structural Differences : Azo dyes rely on -N=N- bonds for color, whereas Azide MegaStokes 735 uses a π-conjugated system for fluorescence .
  • Safety: Azo dyes may release carcinogenic aromatic amines under reductive conditions, restricting their use in regulated industries (e.g., cosmetics, textiles) .

Comparison with Other Azide Dyes

Azide compounds vary widely in functionality:

Property Azide MegaStokes 735 Sodium Azide (NaN₃)
Primary Use Fluorescent labeling Preservative, propellant
Reactivity CuAAC click chemistry Explosive when heated
Toxicity Moderate (handling risks) High (cyanide-like toxicity)
Industrial Role Research and diagnostics Automotive, explosives
Key Reference
  • Sodium Azide : Lacks fluorescence but shares reactivity risks with Azide MegaStokes 734. It is primarily used in airbag propellants and synthetic chemistry .

Research Findings and Implications

  • Performance : Azide MegaStokes 735’s near-infrared emission (~735 nm) enables deeper tissue imaging compared to shorter-wavelength dyes like Alkyne MegaStokes 673 .
  • Safety: Requires stringent protocols to avoid explosions or toxicity, unlike azo dyes, which pose chronic carcinogenic risks .
  • Versatility : Outperforms traditional azo dyes in biomedical applications due to its dual role in click chemistry and fluorescence .

Biological Activity

Azide MegaStokes dye 735 is a specialized fluorescent dye that falls under the category of MegaStokes dyes, which are designed for biological labeling applications. This dye is particularly notable for its large Stokes shift, making it highly useful in fluorescence resonance energy transfer (FRET) applications. The dye exhibits excitation and emission wavelengths of 586 nm and 735 nm, respectively, in ethanol, and is stable under various experimental conditions.

Chemical Structure and Properties

The chemical formula of this compound is C22H25N5O4SC_{22}H_{25}N_{5}O_{4}S, and its structure includes a sulfonic acid group that enhances its solubility in biological systems. The dye is typically stored as a powder at −20°C to maintain its stability.

Biological Activity

Fluorescence Labeling:
this compound is primarily utilized in copper-catalyzed click labeling, a method that allows for the specific tagging of biomolecules. This technique is particularly advantageous because it minimizes background fluorescence and enhances signal clarity in imaging applications. The dye's ability to undergo bioorthogonal reactions makes it suitable for labeling surface glycoproteins in various cell types, including Chinese hamster ovary (CHO) cells .

Cytotoxicity Studies:
Research has indicated that this compound does not exhibit cytotoxic effects at concentrations up to 50 μM when tested on CHO cells. This low toxicity profile is crucial for its application in live-cell imaging and other sensitive biological assays .

Case Studies and Research Findings

  • Fluorescence Resonance Energy Transfer (FRET) Applications:
    • In a study focusing on FRET, this compound was used alongside other fluorophores to demonstrate its effectiveness in minimizing spectral overlap. The large Stokes shift of the dye allows for clearer differentiation between signals from multiple fluorophores, which is essential for complex biological systems .
  • Click Chemistry Applications:
    • This compound has been successfully employed in click chemistry protocols to label azido sugars on glycoproteins. This method facilitates the study of glycosylation patterns in proteins, providing insights into cellular processes such as signaling and adhesion .
  • Metabolic Activation Studies:
    • Research into the metabolic pathways involving azides has shown that inorganic azides can be converted into mutagenic compounds like L-azidoalanine within biological systems. While this study primarily focuses on the mutagenicity of azides, it highlights the biochemical interactions that may occur when using azide-based dyes in living organisms .

Data Tables

PropertyValue
Chemical FormulaC22H25N5O4SC_{22}H_{25}N_{5}O_{4}S
Excitation Wavelength586 nm
Emission Wavelength735 nm
Maximum Non-Toxic Concentration50 μM
Stokes Shift120-125 nm

Q & A

Q. What methodologies enable the use of this compound in functional textile research without compromising biological applications?

  • Methodological Answer : For dual textile-biology studies, covalently immobilize the dye onto cellulose fibers via ester linkages. Validate biocompatibility by culturing fibroblasts on dyed textiles for 72 hours and assessing viability via MTT assay. Ensure residual free dye is <0.1% via HPLC .

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